molecular formula C12H11N3O2S B11574467 N'-{[2-(thiophen-2-yl)acetyl]oxy}pyridine-2-carboximidamide

N'-{[2-(thiophen-2-yl)acetyl]oxy}pyridine-2-carboximidamide

Cat. No.: B11574467
M. Wt: 261.30 g/mol
InChI Key: BJKAYTHCJAEIJB-UHFFFAOYSA-N
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Description

N’-{[2-(thiophen-2-yl)acetyl]oxy}pyridine-2-carboximidamide is a synthetic compound that features a thiophene ring and a pyridine ring Thiophene is a five-membered heteroaromatic compound containing a sulfur atom, while pyridine is a six-membered ring with a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[2-(thiophen-2-yl)acetyl]oxy}pyridine-2-carboximidamide typically involves the activation of 2-(thiophen-2-yl)acetic acid to form 2-(thiophen-2-yl)acetyl chloride, which is then reacted with 2-aminopyridine-3-carbonitrile. The activation step often uses thionyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-{[2-(thiophen-2-yl)acetyl]oxy}pyridine-2-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the pyridine ring can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-{[2-(thiophen-2-yl)acetyl]oxy}pyridine-2-carboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-{[2-(thiophen-2-yl)acetyl]oxy}pyridine-2-carboximidamide involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{[2-(thiophen-2-yl)acetyl]oxy}pyridine-2-carboximidamide is unique due to its specific combination of a thiophene ring and a pyridine ring, which imparts distinct chemical and biological properties. This combination allows for diverse applications in medicinal chemistry and material science, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H11N3O2S

Molecular Weight

261.30 g/mol

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-thiophen-2-ylacetate

InChI

InChI=1S/C12H11N3O2S/c13-12(10-5-1-2-6-14-10)15-17-11(16)8-9-4-3-7-18-9/h1-7H,8H2,(H2,13,15)

InChI Key

BJKAYTHCJAEIJB-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=NC(=C1)/C(=N/OC(=O)CC2=CC=CS2)/N

Canonical SMILES

C1=CC=NC(=C1)C(=NOC(=O)CC2=CC=CS2)N

Origin of Product

United States

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